(2-(3-Chlorophenyl)thiazol-4-yl)methanol

Descripción

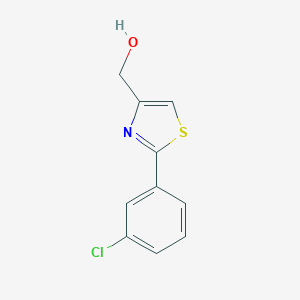

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNKAEKSQBOUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559022 | |

| Record name | [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121202-20-8 | |

| Record name | [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Chlorophenyl Thiazol 4 Yl Methanol and Its Congeners

Established Synthetic Routes for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a cornerstone of heterocyclic synthesis, with several well-established methods being widely employed. The most prominent of these is the Hantzsch thiazole synthesis , first described in 1887. researchgate.netnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov The versatility of the Hantzsch synthesis allows for the introduction of a wide array of substituents on the thiazole ring by varying the starting materials. mdpi.com For instance, reacting thiourea (B124793) with α-halocarbonyl compounds can yield 2-aminothiazoles, while using thiosemicarbazides can produce 2-hydrazinothiazole derivatives. nih.gov

Other classical methods for thiazole synthesis include the Cook-Heilbron synthesis , which utilizes the reaction of an α-aminonitrile with carbon disulfide. While historically significant, the Hantzsch method and its modern variations remain the most common approach due to their simplicity and broad applicability. nih.gov Recent advancements have also focused on developing more environmentally benign approaches, such as multicomponent reactions under solvent-free or ultrasonic irradiation conditions, often employing reusable catalysts to improve efficiency and sustainability. researchgate.netmdpi.com

Specific Synthesis of (2-(3-Chlorophenyl)thiazol-4-yl)methanol and Related Chlorophenyl Thiazoles

The specific synthesis of this compound (CAS Number: 121202-20-8) can be strategically accomplished using the principles of the Hantzsch synthesis. chemicalbook.com A logical and documented synthetic pathway involves a multi-step process, beginning with readily available precursors.

A plausible synthetic route is outlined below:

Formation of 3-Chlorothiobenzamide (B1583922) : The synthesis begins with the conversion of 3-chlorobenzaldehyde (B42229) to its corresponding thioamide, 3-chlorothiobenzamide. This transformation is a standard procedure in organic synthesis.

Hantzsch Thiazole Synthesis : The prepared 3-chlorothiobenzamide is then subjected to a cyclocondensation reaction with a suitable three-carbon α,α'-dihaloketone, such as 1,3-dichloroacetone. scispace.comresearchgate.net This reaction constructs the thiazole ring, yielding 4-(chloromethyl)-2-(3-chlorophenyl)thiazole. The reaction of 1,3-dihaloacetones with thioamides is a known method for producing 4-(halomethyl)-substituted thiazoles. researchgate.netresearchgate.net

Hydrolysis to the Final Product : The final step involves the hydrolysis of the 4-(chloromethyl) group to the desired 4-(hydroxymethyl) moiety. This can be achieved by refluxing the intermediate in an aqueous acidic medium, such as sulfuric acid, followed by neutralization. chemicalbook.com This hydrolysis step has been successfully applied to analogous structures like 4-(chloromethyl)-2-p-tolylthiazole to yield the corresponding alcohol. chemicalbook.com

This step-wise approach allows for the controlled construction of the target molecule from basic starting materials.

Table 1: Proposed Synthesis of this compound

| Step | Reactants | Key Reagent/Condition | Product |

|---|---|---|---|

| 1 | 3-Chlorobenzaldehyde | Thionating Agent (e.g., Lawesson's reagent) | 3-Chlorothiobenzamide |

| 2 | 3-Chlorothiobenzamide | 1,3-Dichloroacetone | 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole |

| 3 | 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole | H₂SO₄ (aq), Reflux | This compound |

Derivatization Strategies for the Thiazole-4-yl-methanol Moiety

The this compound core offers multiple sites for chemical modification, enabling the creation of a diverse library of derivatives for further research. These derivatization strategies can be broadly categorized by the part of the molecule being functionalized.

Modification of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the thiazole ring is a versatile handle for a variety of chemical transformations.

Oxidation : The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. evitachem.com For instance, treatment of related aryl-thiazol-2-ylmethanols with sulfuric acid in a dimethoxyethane-water mixture can lead to the corresponding ketone, indicating an unusual oxidation process. rsc.orgresearchgate.netresearchgate.net

Esterification : The hydroxyl group readily undergoes esterification with various carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of an acid catalyst, a process known as Fischer esterification. evitachem.commasterorganicchemistry.com This allows for the introduction of a wide range of ester functionalities.

Etherification : Formation of ethers, such as methyl or ethyl ethers, can be achieved by reacting the alcohol with alkylating agents. organic-chemistry.org Chemoselective methods have been developed for the etherification of benzylic-type alcohols, which can be applicable to this system. researchgate.net

Conversion to Halides : The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., -CH₂Cl). This transformation, often achieved using reagents like thionyl chloride, provides an intermediate that is susceptible to nucleophilic substitution, allowing for the introduction of azides, amines, and other functional groups. The synthesis of the alcohol from the chloromethyl precursor implies the feasibility of this reverse reaction. chemicalbook.com

Table 2: Representative Derivatizations of the Hydroxymethyl Group

| Reaction Type | Reagents & Conditions | Resulting Functional Group |

|---|---|---|

| Oxidation | Oxidizing agents (e.g., PCC, KMnO₄) | Aldehyde (-CHO) or Carboxylic Acid (-COOH) |

| Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | Ester (-CH₂OC(O)R) |

| Etherification | Alkyl Halide (R-X), Base | Ether (-CH₂OR) |

| Halogenation | Thionyl Chloride (SOCl₂) or PBr₃ | Halomethyl (-CH₂X) |

Functionalization at the 2-Position of the Thiazole Ring

With the 2-position already occupied by the 3-chlorophenyl group, further functionalization of the thiazole ring itself primarily targets the C5-position. The electronic properties of the thiazole ring make the C5-position susceptible to electrophilic substitution. researchgate.net

Electrophilic Substitution : Reactions such as halogenation (bromination, iodination), nitration, and acylation can be directed to the C5 position. For example, bromination of related pyrazolo[1,5-c]pyrimidine (B12974108) systems has been shown to occur, demonstrating the potential for such reactions on heterocyclic cores. doaj.org

Azo Coupling : The introduction of an arylazo group at the C5 position has been reported for 2-aminothiazole (B372263) derivatives. mdpi.com This is achieved by reacting the thiazole with a diazonium salt, showcasing a method for C-N bond formation at this position.

Carboxylation/Carboxamidation : In some synthetic schemes, functional groups are introduced at the C5 position during the ring formation or through subsequent modifications. For example, 2-aminothiazole-5-carboxamides have been synthesized, indicating that a carboxyl or related group can be installed and modified at this position. mdpi.com

Substituent Variations on the 3-Chlorophenyl Group

Modifying the substituents on the 2-aryl moiety is a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies. A wide range of analogs can be synthesized by either starting with differently substituted benzaldehydes or by modifying the 3-chlorophenyl group on the final thiazole scaffold.

Synthesis of Analogs : By employing the synthetic route described in section 2.2 with various substituted thiobenzamides (e.g., 4-fluoro, 4-bromo, 4-methoxy), a library of 2-aryl-thiazole derivatives can be generated. mdpi.com This allows for systematic exploration of the effects of different electronic and steric properties on the phenyl ring.

Cross-Coupling Reactions : The chlorine atom on the phenyl ring serves as a handle for modern transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling could be used to replace the chlorine with various aryl or alkyl groups. Similarly, Buchwald-Hartwig amination could introduce substituted amino groups, and Sonogashira coupling could install alkyne functionalities. These reactions would dramatically increase the structural diversity of the available compounds.

Development of Hybrid Molecules Incorporating the this compound Core

A prominent strategy in drug discovery is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or novel biological activities. google.com The this compound scaffold has been utilized as a building block for the creation of such complex molecules.

Researchers have synthesized various thiazole-based hybrids by coupling the thiazole nucleus with other heterocyclic systems. This is often achieved by first derivatizing the thiazole core (e.g., at the C2-amino group or a C4-substituent) and then reacting it with a second heterocyclic precursor.

Examples of such hybrid molecules include:

Thiazolyl-Pyrazoline Hybrids : Synthesized by reacting a thiazole-containing thiocarbamoyl-2-pyrazoline with phenacyl bromides. Some of these hybrids, such as 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole, have been investigated for their biological potential. rsc.org

Thiopyrano[2,3-d]thiazole-Pyrazole Hybrids : These complex fused systems are designed through molecular hybridization to combine the structural features of different pharmacophores. google.com

Thiazole-Triazole Conjugates : These have been synthesized via Hantzsch reaction of thioamides derived from 5-amino-4-cyno- researchgate.netrsc.orgmdpi.comtriazoles with phenacyl bromides.

Table 3: Examples of Hybrid Molecules Based on the 2-Aryl-Thiazole Scaffold

| Hybrid Class | Linked Heterocycle | Synthetic Strategy |

|---|---|---|

| Thiazolyl-Pyrazoline | Pyrazoline, Thiophene (B33073) | Cyclization of a thiazole-thiocarbamoyl pyrazoline with phenacyl bromide. |

| Thiopyrano[2,3-d]thiazole | Pyrazole (B372694) | Multi-step synthesis involving the fusion of a pyrazole moiety onto a thiopyrano[2,3-d]thiazole core. |

| Thiazolyl-Triazole | 1,2,3-Triazole | Hantzsch reaction between a triazole-carbothioamide and phenacyl bromide. |

These examples underscore the utility of the 2-aryl-thiazole-4-methanol framework as a versatile scaffold for the development of more complex and potentially bioactive chemical entities.

Pharmacological Investigations and Biological Activities of 2 3 Chlorophenyl Thiazol 4 Yl Methanol Derivatives

Anticancer Potential and Mechanisms of Action

The quest for novel, more effective anticancer agents has led researchers to explore the cytotoxic properties of various synthetic compounds, including thiazole (B1198619) derivatives. Studies have demonstrated that derivatives of (2-(3-Chlorophenyl)thiazol-4-yl)methanol exhibit significant potential in combating various human cancers through multiple mechanisms of action.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., Hela, A549, U87, HepG2)

A range of newly synthesized thiazole derivatives have been evaluated for their cytotoxic effects against several human cancer cell lines. researchgate.net In multiple studies, these compounds have demonstrated potent activity. For instance, a series of N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir The results indicated that HeLa and U87 cells were particularly sensitive to these compounds, with some derivatives showing greater cytotoxicity than the standard anticancer drug, doxorubicin (B1662922). ijcce.ac.ir Specifically, the compound designated 8a, which features an ortho-chlorine moiety on the phenyl ring, was identified as the most active derivative against HeLa cells, with an IC50 value of 1.3 ± 0.14 µM. ijcce.ac.ir However, the A549 cell line showed more resistance to these particular derivatives. ijcce.ac.ir

Other research has focused on different thiazole derivatives against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. mdpi.com One study found that a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed promising antiproliferative activity. mdpi.com Compound 4c from this series was particularly effective, with IC50 values of 7.26 ± 0.44 µM against HepG2 and 2.57 ± 0.16 µM against MCF-7, comparing favorably to the standard drug Staurosporine. mdpi.com Another study synthesized a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, with compound 7b showing potent activity against HeLa and HepG2 cells. rsc.org

| Compound/Derivative | HeLa (Cervical Cancer) | A549 (Lung Cancer) | U87 (Glioblastoma) | HepG2 (Liver Cancer) | Reference |

|---|---|---|---|---|---|

| N-(4-(4-Chlorophenyl)thiazol-2-yl) Derivative 8a | 1.3 ± 0.14 | Less active than doxorubicin | More active than doxorubicin (some derivatives) | Not Reported | ijcce.ac.ir |

| Thiazole Derivative 4c | Not Reported | Not Reported | Not Reported | 7.26 ± 0.44 | mdpi.com |

| General Thiazole Derivatives | High cytotoxicity reported | High antiproliferation reported | High sensitivity reported | Higher inhibition than doxorubicin (most compounds) | researchgate.netijcce.ac.irresearchgate.net |

Modulation of Apoptotic Pathways and Cellular Processes (e.g., Caspase Activation, Mitochondrial Membrane Potential, Reactive Oxygen Species Generation, ATP Production)

The anticancer activity of thiazole derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process involves a cascade of molecular events that lead to the dismantling of the cell. nih.gov Key events in apoptosis include the activation of caspases, which are proteases that execute the death program. mdpi.com

Investigations into N-(4-(4-Chlorophenyl)thiazol-2-yl) derivatives have confirmed their ability to trigger these apoptotic mechanisms. ijcce.ac.ir Studies have shown that these compounds can lead to the activation of caspase-3, a key executioner caspase. ijcce.ac.irmdpi.com Furthermore, these derivatives have been observed to reduce the mitochondrial membrane potential (MMP). ijcce.ac.ir The loss of MMP is a critical step in the intrinsic apoptotic pathway, often leading to the release of pro-apoptotic factors from the mitochondria. nih.govmdpi.com

Another significant mechanism is the generation of Reactive Oxygen Species (ROS). ijcce.ac.ir Elevated levels of ROS within cancer cells can cause oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately triggering apoptosis. nih.govresearchgate.net Thiazole derivatives have been shown to increase ROS production, contributing to their cytotoxic effects. ijcce.ac.irnih.gov This disruption of mitochondrial function also impacts cellular energy production, leading to reduced levels of ATP, which further pushes the cell towards apoptosis. mdpi.com The activation of caspases can, in turn, feed back on the mitochondria to further damage their function and amplify ROS generation. nih.gov

Identification of Specific Anticancer Targets and Pathways

To develop more targeted cancer therapies, researchers aim to identify the specific molecular targets and signaling pathways affected by these compounds. For certain thiazole derivatives, specific targets have been identified. For example, compound 4c, a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative, was found to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. mdpi.com

In addition to specific receptor inhibition, broader signaling pathways have also been implicated. Studies on novel pyrimidine (B1678525) derivatives of ursolic acid containing a thiazole moiety revealed that they can suppress two major cancer-promoting pathways simultaneously: the RAS/Raf/MEK/ERK and the PI3K/AKT/mTOR signaling pathways. rsc.org These pathways are critical for cell proliferation, survival, and growth, and their simultaneous inhibition represents a powerful strategy for inducing apoptosis in cancer cells. rsc.org

Antimicrobial Efficacy (Antibacterial and Antifungal)

Thiazole derivatives have also demonstrated significant antimicrobial properties, showing activity against a wide range of pathogenic bacteria and fungi. This dual activity makes them particularly attractive candidates for the development of new therapeutic agents.

Activity Spectrum Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis)

The antibacterial potential of thiazole derivatives has been tested against various clinically relevant bacterial strains. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli, Proteus mirabilis, and Pseudomonas aeruginosa. researchgate.netnih.gov

The extracts of plants containing thiazole-like structures have shown high activity against all tested bacterial species, in some cases comparable to standard drugs. nih.gov For example, N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives were screened for their in vitro antimicrobial activity, with several compounds showing good activity against S. aureus. researchgate.net The potency of these compounds is often more pronounced against Gram-positive bacteria compared to Gram-negative strains. plos.orgcetjournal.it

| Bacterial Strain | Gram Stain | Activity Reported | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Good activity | researchgate.netnih.gov |

| Micrococcus luteus | Gram-Positive | Activity reported | als-journal.com |

| Bacillus subtilis | Gram-Positive | Activity reported | researchgate.netcetjournal.it |

| Pseudomonas aeruginosa | Gram-Negative | Activity reported | researchgate.netnih.gov |

| Escherichia coli | Gram-Negative | Activity reported | researchgate.netnih.gov |

| Proteus mirabilis | Gram-Negative | Activity reported | researchgate.net |

Antifungal Activity Against Yeast and Fungal Species (e.g., Candida albicans, Candida glabrata)

Perhaps one of the most promising areas for thiazole derivatives is their potent antifungal activity, particularly against Candida species, which are common causes of opportunistic fungal infections in humans. mdpi.com Thiazolylhydrazone derivatives, for example, have demonstrated significant antifungal activity against several important clinical fungal species, including Candida albicans, Candida glabrata, and Candida krusei. nih.govresearchgate.net

Studies on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong activity against both reference and clinical isolates of Candida albicans. nih.gov The Minimum Inhibitory Concentration (MIC) values for some of these compounds were found to be in the range of 0.008–0.98 µg/mL, indicating high potency. nih.gov For some thiazolylhydrazone compounds, the MICs against C. albicans ranged from 0.125 to 16.0 μg/mL. nih.govresearchgate.net This strong antifungal activity, combined with low toxicity towards human cells, highlights the potential of these derivatives in treating infections caused by C. albicans. nih.govnih.gov

| Compound/Derivative Type | Candida albicans | Candida glabrata | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles (T2, T3, T4) | 0.008–0.98 | Not Reported | nih.gov |

| Thiazolylhydrazones | 0.125–16.0 | Activity reported | nih.govresearchgate.net |

| N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides | Moderate activity (25-500 µg/mL) | Not Reported | researchgate.net |

Approaches to Combat Multidrug-Resistant Microorganisms

The emergence of multidrug-resistant (MDR) microorganisms represents a significant global health threat, necessitating the development of novel antimicrobial agents. Thiazole derivatives have been identified as a promising scaffold for this purpose. Research has shown that certain novel thiazole derivatives exhibit potent activity against clinically important bacterial and fungal pathogens that have developed resistance to conventional antibiotics. For instance, specific derivatives have demonstrated low minimum inhibitory concentrations (MIC) against resistant strains of Staphylococcus aureus and antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. mdpi.com

The antimicrobial efficacy of these compounds is often attributed to their unique structural features. The incorporation of a 4-chlorophenyl group at the 2-position of the thiazole ring has been noted in several studies to contribute to significant antimicrobial activity. zsmu.edu.ua A series of newly synthesized 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives, where the aryl group at the 2-position of the thiazole was a 4-chlorophenyl or 4-fluorophenyl group, reported good activity against A. niger. zsmu.edu.ua

Furthermore, the hybridization of the thiazole core with other heterocyclic systems, such as pyrazole (B372694), has yielded compounds with good to moderate activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, certain heteroaryl(aryl) thiazole derivatives have shown potential against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli, with activity in some cases exceeding that of the reference drug ampicillin. ijpsdronline.com The proposed mechanism for some of these derivatives involves the inhibition of essential bacterial enzymes, such as the E. coli MurB enzyme. ijpsdronline.com

The table below summarizes the antimicrobial activity of selected thiazole derivatives against various microorganisms.

| Compound/Derivative Class | Microorganism | Activity (MIC/MBC/Other) | Reference |

| Thiazole derivatives 2a-c | S. aureus (harboring resistance mechanisms) | MIC: 1–2 µg/mL | mdpi.com |

| Thiazole derivatives 2b, 5a | Candida auris (multidrug-resistant) | Antifungal activity noted | mdpi.com |

| Thiazolyl-1,2,3-triazolyl-alcohols (6a, 6i, 6j, 6k, 6m, 6n, 6o, 6p) | A. niger | MIC: 31.25-62.5 µg/mL | zsmu.edu.ua |

| Thiazolyl-1,2,3-triazolyl-alcohols (6d, 6m, 6p) | S. albus | Good antibacterial activity | zsmu.edu.ua |

| Heteroaryl(aryl) thiazole derivative 3 | Various bacteria | MIC: 0.23–0.7 mg/mL; MBC: 0.47–0.94 mg/mL | ijpsdronline.com |

| Heteroaryl(aryl) thiazole derivative 4 | P. aeruginosa (resistant strain) | More active than ampicillin | ijpsdronline.com |

Neurological and Central Nervous System (CNS) Activities

Anticonvulsant Properties in Seizure Models

Thiazole and its related heterocyclic structures, such as thiazolidinones, have been investigated for their potential as anticonvulsant agents. zsmu.edu.uamdpi.com Studies on various thiazolidinone derivatives have identified compounds with significant anticonvulsant effects in established seizure models, including the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. zsmu.edu.uamdpi.com For example, the compound 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone demonstrated notable anticonvulsant properties in these models. zsmu.edu.ua

The structural features of these molecules play a crucial role in their activity. The combination of two thiazole cores or the hybridization of a thiazole ring with a 4-thiazolidinone (B1220212) structure has been a successful strategy in designing new anticonvulsant candidates. mdpi.com Research on a series of 5-substituted Mannich bases of 1,5-benzothiazepine, which can be considered structurally related to the thiazole core, also revealed significant anticonvulsant activity in the MES model. ijpsdronline.com One of the most potent compounds identified in this series was 3-acetyl-2-(3-chlorophenyl)-4-methylbenzo[b] mdpi.comijpsdronline.comthiazepin-5(2H)-yl)-1-(4-chlorophenyl)propan-1-one, which exhibited an anticonvulsant profile comparable to standard drugs but with lower neurotoxicity. ijpsdronline.com

The table below presents data on the anticonvulsant activity of some thiazole-related derivatives.

| Compound/Derivative | Seizure Model | Activity/Effect | Reference |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | Pentylenetetrazole & Maximal Electroshock | High anticonvulsant properties | zsmu.edu.ua |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one Ib | Pentylenetetrazole & Maximal Electroshock | Excellent anticonvulsant activity | mdpi.com |

| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide IId | Pentylenetetrazole & Maximal Electroshock | Excellent anticonvulsant activity | mdpi.com |

| (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester IIj | Pentylenetetrazole & Maximal Electroshock | Excellent anticonvulsant activity | mdpi.com |

| 3-acetyl-2-(3-chlorophenyl)-4-methylbenzo[b] mdpi.comijpsdronline.comthiazepin-5(2H)-yl)-1-(4-chlorophenyl)propan-1-one (6e) | Maximal Electroshock | Significant anticonvulsant activity with lower neurotoxicity | ijpsdronline.com |

Neuroprotective and Anti-Alzheimer Effects

The thiazole and thiazolidine (B150603) scaffolds are considered promising for the development of multi-target therapeutic agents for neurodegenerative conditions like Alzheimer's disease. nih.gov The pathology of Alzheimer's is complex, involving factors such as cholinesterase (ChE) activity, amyloid-beta (Aβ) peptide aggregation, and tau protein hyperphosphorylation. nih.gov Derivatives containing the thiazole ring have shown potential to inhibit cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and prevent Aβ aggregation. mdpi.comnih.gov

For instance, certain multi-target-directed ligands (MTDLs) incorporating a thiazole or related heterocyclic structure have demonstrated potent inhibition of human AChE (huAChE) and the ability to prevent both AChE-induced and self-aggregation of Aβ. mdpi.com In a scopolamine-induced model of Alzheimer's in rats, derivatives of thiazolidine-2,4-dione, such as (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) and (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M), have been shown to have a neuroprotective effect by alleviating cognitive decline. nih.gov These findings suggest that the thiazole and related thiazolidine core structures could be valuable starting points for designing new anti-Alzheimer's agents. nih.gov

Analgesic and Psychotropic Activities

Currently, there is limited specific information available in the scientific literature regarding the analgesic and psychotropic activities of derivatives of this compound. While some related heterocyclic compounds have been explored for a wide range of CNS activities, dedicated studies focusing on the analgesic and psychotropic profiles of this particular class of thiazole derivatives are not extensively reported. One study on hybrid compounds of pyrrolidine-2,5-dione and thiophene (B33073) rings did investigate antinociceptive activity, which is related to analgesia. nih.gov However, direct evidence for this compound derivatives is lacking. Further research is required to fully elucidate the potential of these compounds in these therapeutic areas.

Antidiabetic and Metabolic Regulatory Effects

Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase, DPP-4)

A key strategy in the management of type 2 diabetes is the control of postprandial hyperglycemia. nih.govjbums.org This can be achieved by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase and α-amylase. nih.govjbums.org The inhibition of these enzymes slows down the breakdown of complex carbohydrates into absorbable glucose, thereby reducing the sharp increase in blood glucose levels after a meal. nih.gov

Various heterocyclic compounds have been investigated for their potential as inhibitors of these enzymes. While research specifically on this compound derivatives is not abundant, studies on other nitrogen and sulfur-containing heterocycles have shown promising results. For example, novel 1,2,4-triazole-based derivatives have been designed as dual inhibitors of α-amylase and α-glucosidase, with some compounds showing inhibitory potency greater than the standard drug, acarbose. nih.gov Similarly, certain 2,3-dihydroquinazolin-4(1H)-ones have demonstrated potent α-glucosidase inhibitory activity. acs.org These findings suggest that heterocyclic scaffolds, including the thiazole ring system, are worthy of investigation for their antidiabetic potential through enzyme inhibition.

The table below shows the enzyme inhibitory activity of some heterocyclic compounds.

| Compound/Derivative Class | Enzyme | Activity (IC50) | Reference |

| 1,2,4-Triazole (B32235) derivative 4 | α-Glucosidase | 0.27 ± 0.01 µg/mL | nih.gov |

| 1,2,4-Triazole derivative 10 | α-Glucosidase | 0.31 ± 0.01 µg/mL | nih.gov |

| 1,2,4-Triazole derivative 4 | α-Amylase | 0.19 ± 0.01 µg/mL | nih.gov |

| 1,2,4-Triazole derivative 10 | α-Amylase | 0.26 ± 0.01 µg/mL | nih.gov |

| Acarbose (Reference) | α-Glucosidase | - | nih.gov |

| Acarbose (Reference) | α-Amylase | - | nih.gov |

Anti-Inflammatory and Immunomodulatory Activities

Inflammation is a complex biological response to harmful stimuli, and its modulation is a key therapeutic strategy for numerous diseases. Thiazole-containing compounds have been recognized for their potential anti-inflammatory properties. unl.ptnih.gov However, based on a comprehensive review of published scientific literature, no specific studies were identified that investigated the anti-inflammatory or immunomodulatory activities of derivatives of this compound. While research has been conducted on other thiazole derivatives, including some with chlorophenyl substitutions at different positions on the thiazole ring, data directly pertaining to derivatives of the specified parent compound are not available in the current body of scientific research. nih.gov

Other Noteworthy Biological Activities (e.g., Anti-HIV, Antiparasitic, Enzyme Inhibition)

Beyond anti-inflammatory and immunomodulatory effects, thiazole derivatives are explored for a wide range of other biological activities. mdpi.commdpi.com This section reviews the available research on derivatives of this compound in areas such as anti-HIV, antiparasitic, and enzyme inhibition activities.

Anti-HIV Activity

A notable area of investigation for derivatives of this specific scaffold is in the search for novel anti-HIV agents. Research has led to the synthesis and evaluation of compounds derived from 2-(3-chlorophenyl)-1,3-thiazole-4-carbohydrazide. In one study, a series of 2-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]carbonyl}hydrazine-1-carbothioamide derivatives incorporating an adamantyl moiety were synthesized and tested for their activity against the HIV-1 virus. researchgate.net

Two compounds from this series, namely 2-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]carbonyl}-N-(adamantan-1-yl)hydrazine-1-carbothioamide and 2-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]carbonyl}-N-(adamantan-1-yl)hydrazine-1-carbothioamide , demonstrated notable anti-HIV-1 activity. researchgate.net The effective concentration (EC50) for these compounds was 1.79 µM and 2.39 µM, respectively. researchgate.net These findings suggest that the 2-(3-chlorophenyl)thiazole scaffold can be a valuable starting point for the development of new anti-HIV therapeutic candidates. researchgate.net

| Compound Name | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 2-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]carbonyl}-N-(adamantan-1-yl)hydrazine-1-carbothioamide | 1.79 | 18 |

| 2-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]carbonyl}-N'-methyl-N-(adamantan-1-yl)hydrazine-1-carbothioamide | 2.39 | 4 |

Antiparasitic Activity

The search for new antiparasitic agents is a critical area of medicinal chemistry, with thiazole derivatives being investigated for their potential in this domain. unl.ptnih.gov However, specific studies focusing on the antiparasitic effects of derivatives of this compound have not been identified in the reviewed literature. Research in this area has often focused on other structural classes of thiazoles. unl.ptnih.gov

Enzyme Inhibition

The inhibition of specific enzymes is a primary mechanism of action for many therapeutic drugs. Thiazole derivatives have been studied as inhibitors of various enzymes. nih.gov For instance, certain 2-aminothiazole (B372263) derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and cholinesterases. nih.gov Despite this, there is a lack of specific research data on the enzyme inhibitory activities of derivatives of this compound, beyond the previously mentioned viral enzymes.

Structure Activity Relationship Sar and Mechanistic Elucidation of 2 3 Chlorophenyl Thiazol 4 Yl Methanol Analogues

Investigation of the Chlorophenyl Ring Substitution Effects on Biological Activity

The substituted phenyl ring at the C2 position of the thiazole (B1198619) core is a critical determinant of the biological activity of these analogues. Variations in the position of the chloro substituent and the introduction of other electron-withdrawing groups have been shown to significantly modulate potency and selectivity.

The location of the chloro group on the phenyl ring—whether at the ortho (2-), meta (3-), or para (4-) position—profoundly influences the molecule's interaction with its biological target. Research indicates that the electronic and steric effects associated with each position result in distinct pharmacological profiles.

Studies have frequently highlighted that a halogen substituent at the para-position is important for activity. nih.gov For instance, in certain classes of 2-phenylthiazole (B155284) derivatives, the 4-chlorophenyl substitution yields the highest activity. nih.gov Similarly, for some benzodiazepine (B76468) analogues, which also feature a substituted phenyl ring, electron-withdrawing groups like chlorine tend to produce the best effects when located at the ortho and para positions. science.gov However, other research on different molecular scaffolds has demonstrated that a meta-chloro substitution can result in higher biological activity than an ortho-substitution, a phenomenon potentially attributed to reduced steric hindrance at the target binding site. nih.gov The amino group, for example, is not essential for inhibition as long as an electron-withdrawing group is present at the meta position of the phenyl ring in certain benzodiazepine derivatives. nih.gov This suggests that the optimal position is target-dependent, with the meta-position of the parent compound, (2-(3-Chlorophenyl)thiazol-4-yl)methanol, representing a favorable configuration in at least some contexts.

| Substituent Position | General Impact on Activity | Potential Rationale |

|---|---|---|

| Ortho (2-position) | Variable; can be effective but may introduce steric hindrance. science.govnih.gov | Proximity to the thiazole core can influence dihedral angle and binding orientation. |

| Meta (3-position) | Often associated with high biological activity. nih.gov | Balances electronic effects with potentially lower steric clash compared to the ortho position. nih.gov |

| Para (4-position) | Frequently crucial for potent activity in many thiazole series. nih.gov | Allows the substituent to exert its electronic influence without sterically hindering the core structure's binding. |

The presence of an electron-withdrawing group (EWG) on the phenyl ring is a recurring theme in the SAR of many biologically active thiazole derivatives. Groups such as chloro (Cl), bromo (Br), fluoro (F), and nitro (NO₂) can enhance potency by altering the electronic properties of the molecule. nih.gov

Electron-withdrawing substituents on the phenyl ring have been linked to higher seizure protection in certain anticonvulsant thiazole analogues. nih.gov Specifically, EWGs attached to the para position of the phenyl ring were found to be beneficial for anticonvulsant activity in some models. nih.gov This suggests that reducing the electron density of the phenyl ring is favorable for interaction with the pharmacological target. However, the relationship is not always linear; incorporating multiple halogens or a particularly strong EWG can sometimes lead to a dramatic loss of activity, indicating a finely tuned electronic requirement. science.gov

| Electron-Withdrawing Group (EWG) | Observed Effect on Activity | Reference Compound Class |

|---|---|---|

| Chloro (Cl) | Generally enhances potency. nih.gov | Anticonvulsant thiazoles. nih.gov |

| Bromo (Br) | Enhances potency; advantageous in any position for some targets. nih.govnih.gov | Antimicrobial and anticonvulsant thiazoles. nih.gov |

| Fluoro (F) | Often improves activity. nih.gov | Anticonvulsant thiazoles. nih.gov |

| Nitro (NO₂) | Favorable in the meta position for some targets, but detrimental in ortho or para positions. nih.gov | Kinase inhibitors. nih.gov |

| Trifluoromethyl (CF₃) | Improves activity in the meta position for some targets. nih.gov | Kinase inhibitors. nih.gov |

Role of the Thiazole Heterocyclic System in Ligand-Target Interactions

The thiazole ring is not merely a linker but an active and essential component of the pharmacophore. Its aromatic nature, specific geometry, and the potential for substitution at its various positions are all critical to mediating interactions with biological targets.

Modifications at the C2, C4, and C5 positions of the thiazole ring are well-established strategies for optimizing the pharmacological properties of thiazole-containing compounds. rsc.org

C2-Position: This position is most susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com Substituents here directly influence the orientation of the attached phenyl ring.

C4-Position: The C4 position, bearing the hydroxymethyl group in the parent compound, is crucial. Studies on related analogues show that substituents at this position significantly affect activity, with larger, lipophilic groups often being well-tolerated or leading to improved results. nih.gov

C5-Position: Electrophilic substitution on the thiazole ring typically occurs at the C5 position. pharmaguideline.comnumberanalytics.com The introduction of substituents at this site can modulate the electronic character of the ring and provide additional points of interaction with a target. For example, a methyl group at the C5 position has been shown to alter the antimigration activity of certain thiazole derivatives. nih.gov

The reactivity and basicity of the thiazole ring are influenced by the electronic nature of its substituents; electron-donating groups increase basicity and nucleophilicity, while electron-withdrawing groups have the opposite effect. globalresearchonline.net

The thiazole ring is an aromatic system, a property conferred by the delocalization of six π-electrons over the five-membered ring. nih.govglobalresearchonline.net This aromaticity is fundamental to its function in several ways:

π-Stacking Interactions: The planar, electron-rich nature of the thiazole ring allows it to participate in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. researchgate.net

Structural Rigidity: The planarity of the ring imparts a degree of rigidity to the molecular scaffold, which can be entropically favorable for binding by reducing the number of conformations the molecule can adopt. researchgate.net The introduction of thiazole units into a molecular backbone can lead to a more planar structure by reducing steric interactions. researchgate.net

Electronic Properties: The aromatic system creates a unique electronic environment, with the nitrogen atom acting as an electron-withdrawing center, which can influence hydrogen bonding and other electrostatic interactions. nih.govresearchgate.net

The combination of these features makes the thiazole ring a "privileged scaffold" in medicinal chemistry, capable of engaging in a variety of non-covalent interactions that are essential for high-affinity ligand-target binding. nih.gov

Contribution of the Hydroxymethyl Functional Group to Pharmacophore Models

The hydroxymethyl group (-CH₂OH) at the C4 position of the thiazole ring is a key functional group that likely plays a defining role in the pharmacophore model of this compound and its analogues. A pharmacophore model defines the essential spatial and electronic features required for a molecule to interact with a specific biological target.

The primary contribution of the hydroxymethyl group is its ability to participate in hydrogen bonding. The hydroxyl (-OH) moiety can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on theoxygen atom). This dual capability allows for the formation of strong, directional interactions with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) or water molecules within a binding site, which can be critical for anchoring the ligand in the correct orientation for optimal activity.

Correlations Between Molecular Structure and Biological Outcomes (e.g., Efficacy, Potency, Selectivity)

The structure-activity relationship (SAR) of this compound analogues is a critical area of investigation for modulating their biological effects. Although direct SAR studies on this specific molecule are not extensively publicly documented, analysis of related 2-phenylthiazole derivatives provides significant insights into how structural modifications can influence efficacy, potency, and selectivity. The key areas for modification include the phenyl ring, the thiazole core, and the methanol (B129727) group at the 4-position of the thiazole.

Influence of Phenyl Ring Substitution

The nature, position, and number of substituents on the phenyl ring at the 2-position of the thiazole core are pivotal in determining the biological activity of this class of compounds.

Halogen Substituents: The presence of halogen atoms on the phenyl ring is a common feature in many biologically active thiazole derivatives. For instance, in a series of thiazole-bearing compounds, a para-halogen-substituted phenyl group was found to be important for anticonvulsant activity. nih.gov The position of the halogen can also be critical; for example, in a series of antitubercular compounds, the activity decreased in the order of para > meta > ortho for bromo-substituted analogues. mdpi.com In the case of this compound, the chlorine atom is at the meta position, suggesting that moving it to the para position could potentially enhance certain biological activities. The introduction of multiple halogen substituents, such as dichlorophenyl groups, has also been shown to be favorable in some contexts. nih.gov

Electron-Donating and Electron-Withdrawing Groups: The electronic properties of the substituents on the phenyl ring can significantly impact the molecule's interaction with its biological target. The introduction of electron-donating groups like methyl or methoxy, or electron-withdrawing groups such as nitro or cyano, can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity and efficacy. nih.gov For example, in a series of 2-amino-4-phenylthiazole (B127512) derivatives, substitutions on the phenyl ring with groups like 4-Br, 4-I, 4-CH₃SO₂, 4-NH₂CO, 4-CN, 4-NO₂, and 4-CF₃ enhanced antitubercular activity. mdpi.com

The following table summarizes the effect of phenyl ring substitutions on the antimicrobial activity of some thiazole derivatives.

| Compound ID | Phenyl Ring Substitution | Target Organism | Activity (MIC in µg/mL) |

| 12c | 3-chlorophenyl | S. aureus | 25 |

| 12d | 3,5-dichlorophenyl | S. aureus | 25 |

| 12d | 3,5-dichlorophenyl | S. pyogenes | 25 |

| Reference | Streptomycin | S. aureus | 25 |

| Reference | Streptomycin | S. pyogenes | 12.5 |

This table is generated based on data from a study on triazole-thiazole hybrids. nih.gov

Modifications of the Thiazole Ring

The thiazole ring itself is a key pharmacophore, and its substitution pattern can fine-tune the biological activity.

Substitution at the 4- and 5-positions: The substituents at the 4- and 5-positions of the thiazole ring can influence the molecule's orientation in a binding pocket and introduce additional points of interaction. In the parent compound, a methanol group is present at the 4-position. Modifications to this group, such as esterification, etherification, or conversion to an amide, could significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, introducing various aryl and hetaryl substituents at the 4-position has been a strategy in the development of antimicrobial agents. nih.gov

The anticancer activity of certain thiazole derivatives has been shown to be influenced by substitutions on the thiazole ring. The table below presents data on the antiproliferative activity of some thiazolyl-pyrazoline hybrids.

| Compound ID | Thiazole Ring Substitution (R¹) | Phenyl Ring Substitution (R³) | Cell Line | IC₅₀ (µM) |

| 47f | 4-(4-cyanophenyl) | 4-chlorophenyl | A549 | 0.16 |

| 47q | 4-(4-cyanophenyl) | 4-chlorophenyl | MCF-7 | 0.12 |

| Reference | Erlotinib | - | A549 | >100 |

| Reference | Erlotinib | - | MCF-7 | >100 |

This table is generated based on data from a study on the anticancer potential of thiazole derivatives. The full structures of these compounds are more complex, with the thiazole ring being part of a larger molecular framework.

The biological activity of this compound analogues is not solely dependent on individual substituents but on the synergistic contribution of the entire molecular structure. The phenyl and thiazole rings can engage in hydrophobic and π-π stacking interactions with biological targets. ontosight.ai The heteroatoms in the thiazole ring (nitrogen and sulfur) can act as hydrogen bond acceptors, further stabilizing the ligand-receptor complex.

In many studies, the 2-phenylthiazole moiety is incorporated into a larger molecular framework, often by linking it to other heterocyclic rings. This approach aims to combine the pharmacophoric features of different scaffolds to achieve enhanced potency or a desired selectivity profile. For example, linking a phenyl-substituted thiazole to a 1,2,4-triazole (B32235) nucleus has been explored for developing new antimicrobial agents. benthamdirect.com

Computational and Biophysical Characterization of 2 3 Chlorophenyl Thiazol 4 Yl Methanol and Analogous Thiazole Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in understanding the intrinsic electronic properties of molecules, offering insights into their stability, reactivity, and potential interactions. For (2-(3-Chlorophenyl)thiazol-4-yl)methanol and its analogs, these computational methods provide a foundational understanding of their chemical behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net Key parameters derived from DFT studies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, and the Molecular Electrostatic Potential (MEP), are crucial for characterizing the reactivity and interaction sites of thiazole (B1198619) derivatives. aimspress.com

The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For thiazole derivatives, the HOMO is often localized over the electron-rich thiazole and phenyl rings, while the LUMO may be distributed across the entire molecule, indicating regions susceptible to nucleophilic attack. researchgate.net The magnitude of the HOMO-LUMO gap can be influenced by substituents on the phenyl and thiazole rings; electron-withdrawing groups tend to lower the orbital energies and can affect the gap, thereby modulating the molecule's reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govnih.gov In a typical MEP map, red areas indicate negative electrostatic potential, often associated with electronegative atoms like nitrogen and oxygen, representing sites prone to electrophilic attack. nih.gov Blue areas signify positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. nih.gov For this compound, the nitrogen atom of the thiazole ring and the oxygen of the methanol (B129727) group are expected to be regions of negative potential, while the hydrogen atoms are areas of positive potential.

| Compound Class | Representative HOMO Energy (eV) | Representative LUMO Energy (eV) | Representative HOMO-LUMO Gap (ΔE in eV) |

| Phenyl-thiazole Derivatives | -5.5 to -6.3 | -1.5 to -2.5 | 3.0 to 4.5 |

| Substituted Benzothiazoles | -6.0 to -6.8 | -2.0 to -3.0 | 3.5 to 4.0 |

| Thiazolidine (B150603) Derivatives | -6.5 to -7.0 | -1.0 to -1.8 | 4.7 to 5.5 |

Note: The values presented are representative and derived from general findings for analogous structures in the literature. Actual values for this compound would require specific calculation.

Quantum chemical calculations can also predict various thermodynamic parameters and global reactivity descriptors. researchgate.net These indices provide a quantitative measure of a molecule's reactivity and stability. nih.gov

Key thermodynamic parameters that can be calculated include standard enthalpy, entropy, and Gibbs free energy of formation. These values are essential for understanding the stability of the molecule and the energetics of potential reactions.

Global reactivity descriptors are derived from the HOMO and LUMO energy values and include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are crucial for predicting how a molecule will behave in a chemical reaction. For instance, thiazole derivatives are often found to be suitable nucleophilic sites, a reactivity that can be quantified and compared across different analogs using these indices. researchgate.net The presence of different substituents can significantly alter these reactivity parameters, thereby fine-tuning the molecule's chemical behavior. researchgate.netresearchgate.net

| Reactivity Index | Formula | Significance |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Describes the tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures resistance to deformation or change in electron configuration. |

| Softness (S) | S = 1/η | Reciprocal of hardness; indicates high polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ ≈ -χ) | Measures the propensity of a species to accept electrons. |

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions.

For thiazole derivatives, including this compound, molecular docking can predict their binding affinities to various biologically relevant protein targets. The binding affinity is often expressed as a docking score (in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀).

Epidermal Growth Factor Receptor (EGFR): Many thiazole-containing compounds have been investigated as potential EGFR inhibitors for anticancer applications. mdpi.comnih.gov Docking studies of thiazole derivatives into the ATP-binding site of EGFR have shown that these compounds can form stable complexes, with predicted binding affinities comparable to known inhibitors. nih.govnih.gov The thiazole core often serves as a crucial scaffold for orienting substituents to interact with key residues in the active site. researchgate.net

Transient Receptor Potential Ankyrin 1 (TRPA1) and Vanilloid 1 (TRPV1): These ion channels are significant targets for the development of novel analgesics. Some studies have explored dual antagonists for both TRPA1 and TRPV1, and thiazole analogs have been identified as potential candidates. nih.gov Docking simulations can help predict whether a compound is likely to bind to these channels and can guide the design of derivatives with improved potency and selectivity.

| Target Protein | Ligand Class | Representative Binding Affinity (IC₅₀ in µM) | Representative Docking Score (kcal/mol) |

| EGFR | Imidazo[2,1-b]thiazole derivatives | 0.078 - 0.153 | -8.0 to -11.0 |

| TRPA1 | Thiazole analogs | 5 - 20 | -6.5 to -8.5 |

| TRPV1 | Thiazole analogs | 10 - 30 | -6.0 to -8.0 |

Note: These values are representative and compiled from studies on analogous thiazole derivatives. Specific values for this compound are not available and would require dedicated computational and experimental analysis.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues in the binding pocket and the types of non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For thiazole derivatives targeting EGFR, docking studies have revealed common binding patterns similar to established inhibitors like erlotinib. nih.gov Key interactions often involve the formation of a critical hydrogen bond with the backbone of Met793 in the hinge region of the kinase domain. nih.gov The phenyl ring of the ligand typically occupies a hydrophobic pocket, while the thiazole core and its substituents can form additional hydrogen bonds and van der Waals contacts with surrounding residues like Leu718, Val726, and Thr790. nih.gov Understanding these binding site characteristics is crucial for the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Pathway Studies

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing a more realistic representation of the biological system. ajchem-a.com

For this compound and its analogs, MD simulations can be used to:

Assess Binding Stability: By running simulations of the docked ligand-protein complex, researchers can evaluate the stability of the binding pose over time. Parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation period suggests a stable binding mode. ajchem-a.com

Conformational Analysis: Thiazole-containing molecules can exhibit conformational flexibility. MD simulations can explore the different conformations the ligand adopts both in solution and within the protein's binding site. nih.govresearchgate.net This analysis helps in understanding how the ligand adapts its shape to fit the receptor, a concept known as "induced fit."

Study Binding Pathways: Advanced simulation techniques like steered MD or umbrella sampling can be used to model the process of a ligand binding to or unbinding from a protein. nih.gov These studies can provide insights into the energy barriers and intermediate states involved in the binding process, offering a more complete picture of the interaction kinetics.

Future Directions and Translational Research Perspectives for 2 3 Chlorophenyl Thiazol 4 Yl Methanol

Rational Design of Next-Generation Thiazole-Based Therapeutic Candidates

The rational design of next-generation therapeutic candidates based on the (2-(3-Chlorophenyl)thiazol-4-yl)methanol scaffold is a key focus of medicinal chemistry. This approach utilizes the knowledge of a biological target's structure and the mechanism of action of existing ligands to design more potent and selective molecules. researchgate.net The versatility of the thiazole (B1198619) ring allows for extensive chemical modifications to optimize pharmacological properties. fabad.org.tr Efforts in drug development are centered on modulating thiazole derivatives to enhance bioavailability, improve selectivity, and minimize toxicity. fabad.org.tr

Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural features influence biological activity. For example, research on various thiazole derivatives has highlighted the importance of substituents on both the phenyl and thiazole rings. The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, has been shown to be crucial for the activity of certain compounds. nih.gov Modifications can include altering the substitution pattern on the phenyl ring, introducing different functional groups at the C2 and C4 positions of the thiazole ring, or N-alkylation of the thiazole nitrogen to explore new interaction points with target proteins. nih.gov

One design strategy involves creating hybrid molecules that combine the thiazole core with other pharmacologically active moieties. For instance, the hybridization of thiazole and pyrazine (B50134) scaffolds has been explored as a synergistic strategy for developing potent anti-cancer agents. researchgate.net Another approach focuses on creating molecules that can bind to multiple targets. For example, thiazole-based derivatives have been designed as dual inhibitors of PI3K/mTOR and EGFR/VEGFR-2, which are critical pathways in cancer progression. nih.govnih.gov Computational methods like molecular docking are instrumental in this rational design process, allowing researchers to predict the binding affinity and orientation of newly designed molecules within the active site of a target protein, thereby prioritizing the synthesis of the most promising candidates. researchgate.netmdpi.com

Exploration of Novel Biological Targets and Disease Indications

The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and experimental agents with a wide array of biological activities. fabad.org.trresearchgate.net While the initial therapeutic focus for a given thiazole derivative might be specific, the inherent versatility of the scaffold prompts the exploration of novel biological targets and, consequently, new disease indications. Derivatives of this compound could potentially be repurposed or modified to address a variety of unmet medical needs.

Thiazole derivatives have demonstrated efficacy against a broad spectrum of diseases, including cancer, diabetes, and infectious diseases. fabad.org.trijpsjournal.com This suggests that the core structure can interact with a diverse range of biological macromolecules.

Potential Novel Targets and Indications:

Oncology: Thiazole-based compounds have been shown to inhibit multiple targets crucial for cancer cell proliferation and survival. These include protein kinases like PI3K, mTOR, EGFR, and VEGFR-2. nih.govnih.govrsc.org The concurrent inhibition of both EGFR and VEGFR-2 has emerged as an effective cancer therapeutic strategy due to a potential synergistic impact. nih.gov Therefore, derivatives of this compound could be investigated as potential inhibitors of these kinases for various cancers, including breast, lung, and colon cancer. researchgate.net

Diabetes: Certain thiazole derivatives, particularly thiazolidinediones, are known to activate PPARγ and reduce insulin (B600854) resistance. ijpsjournal.com Other derivatives have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase. ijpsjournal.com This opens an avenue for developing new anti-diabetic agents from the this compound template.

Infectious Diseases: The thiazole ring is a component of penicillin, one of the first effective antibiotics. mdpi.com Modern synthetic thiazole derivatives continue to be explored for their antibacterial and antifungal properties, targeting multidrug-resistant strains. fabad.org.trnih.gov For instance, some derivatives have shown potent activity against Sclerotinia scleotiorum and Rhizoctonia solani by inhibiting succinate (B1194679) dehydrogenase (SDH). nih.gov

Inflammatory Diseases: Anti-inflammatory properties have been reported for various thiazole compounds, suggesting their potential in treating conditions like joint and muscular discomfort. nih.gov

The exploration for new targets often involves screening compound libraries against panels of enzymes or cell lines to identify unexpected activities, which can then be optimized for the new indication.

Development of Advanced Screening Platforms for Thiazole Library Evaluation

To efficiently explore the vast chemical space of thiazole derivatives and identify promising therapeutic candidates, the development and utilization of advanced screening platforms are essential. These platforms enable the high-throughput evaluation of large compound libraries for biological activity, pharmacokinetics, and toxicity.

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. This is crucial for identifying initial "hits" from a diverse library of thiazole derivatives. Following initial HTS, more focused screening of selected compounds against panels of cancer cell lines or specific enzymes can provide detailed information on their potency and selectivity. nih.gov

In addition to activity screening, in silico and high-throughput ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology (Tox) screening platforms are becoming increasingly important in early-stage drug discovery. nih.gov Tools like MetaCore and MetaDrug leverage systems biology approaches to predict the pharmacokinetic and toxicological profiles of compounds, helping to identify candidates with favorable drug-like properties and flag potential liabilities early in the development process. nih.gov This allows for the prioritization of compounds that are more likely to succeed in later preclinical and clinical stages.

Molecular modeling and docking studies represent another critical component of modern screening platforms. These computational techniques are used to screen virtual libraries of thiazole derivatives against the three-dimensional structure of a biological target. nih.gov This structure-based drug design approach helps in understanding binding modes and predicting the affinity of compounds, thereby guiding the rational design and synthesis of more effective molecules. researchgate.net

Potential for Combination Therapies and Synergistic Effects

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. nih.govplos.org This approach can lead to enhanced therapeutic efficacy, reduced dosages of individual drugs, and the potential to overcome or prevent the development of drug resistance. plos.org Thiazole derivatives, including those derived from this compound, hold potential for use in combination regimens.

The therapeutic effect of a drug combination can be additive, antagonistic, or synergistic. Synergy, where the combined effect of the drugs is greater than the sum of their individual effects, is often the goal in designing combination therapies. nih.gov Thiazole derivatives that target key signaling pathways could be combined with standard-of-care chemotherapeutics or other targeted agents. For example, a thiazole-based inhibitor of a specific kinase could be used alongside a cytotoxic agent to attack cancer cells through two different mechanisms, potentially leading to a synergistic anti-tumor effect.

Furthermore, some thiazole derivatives have been designed as multi-targeted inhibitors, simultaneously blocking pathways like EGFR and VEGFR-2. This dual inhibition can produce a synergistic impact on its own. nih.gov Such a compound could also be combined with another therapeutic agent that acts on a different, complementary pathway. However, it is important to note that synergistic combinations can sometimes accelerate the emergence of resistance, as resistance to one drug can diminish the effect of both. nih.gov Therefore, the rational design of combination therapies requires careful consideration of the drugs' mechanisms of action and resistance profiles.

The evaluation of drug combinations is a dynamic process, as the synergistic effect can be time-dependent and influenced by factors like tumor regrowth patterns during therapy. nih.gov

Challenges and Opportunities in the Clinical Development of Thiazole Derivatives

The clinical development of thiazole derivatives, despite their therapeutic promise, faces several challenges common to new chemical entities. However, the unique properties of this scaffold also present significant opportunities.

Challenges:

Drug Resistance: The emergence of drug-resistant strains of bacteria or resistant cancer cell populations is a major hurdle in therapy. fabad.org.trnih.gov Continuous efforts are needed to design novel thiazole derivatives that can evade existing resistance mechanisms or to use them in combinations that prevent resistance from developing.

Pharmacokinetics and Toxicity: Achieving an optimal pharmacokinetic profile—including good absorption, distribution, metabolism, and excretion (ADME)—is critical for a drug's success. Poor bioavailability or rapid metabolism can limit efficacy, while off-target effects can lead to toxicity. fabad.org.tr Early and thorough ADME/Tox screening is essential to identify and mitigate these issues.

Selectivity: While many thiazole derivatives show potent activity, ensuring high selectivity for the intended biological target over other related proteins is crucial to minimize side effects. For instance, a kinase inhibitor should ideally target the cancer-driving kinase without significantly affecting other essential kinases in the human body.

Opportunities:

Scaffold Versatility: The thiazole ring is a highly versatile and "tunable" scaffold. Its amenability to a wide range of chemical modifications allows medicinal chemists to systematically optimize potency, selectivity, and pharmacokinetic properties. fabad.org.tr This provides a robust platform for generating new drug candidates for various diseases.

Multi-Targeting and Combination Therapy: The ability to design thiazole derivatives that inhibit multiple targets simultaneously presents a significant opportunity to tackle complex diseases like cancer with a single molecule. nih.govnih.gov This can lead to synergistic effects and potentially a more durable therapeutic response.

Improved Safety Profiles: Rational design can lead to compounds with high selectivity for cancer cells over normal cells, suggesting the potential for favorable safety profiles. rsc.org For example, some novel 2-oxoindolin-3-ylidene thiazole derivatives have shown higher selectivity for liver cancer cells compared to normal liver cells than the standard drug sunitinib. rsc.org This enhanced therapeutic window is a major goal in drug development.

The continued exploration of the rich chemistry of the thiazole nucleus, coupled with advances in drug design and screening technologies, holds the promise of overcoming these challenges and delivering new, effective medicines.

Q & A

Q. What are the common synthetic routes for (2-(3-Chlorophenyl)thiazol-4-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves constructing the thiazole ring via cyclization of thiourea derivatives or coupling pre-formed thiazole intermediates with chlorophenyl groups. A key method includes using Grignard reagents (e.g., 3-chlorophenylmagnesium bromide) to react with thiazole-4-carbaldehyde derivatives, followed by reduction of the aldehyde to methanol using NaBH₄ or LiAlH₄ . Optimization involves:

- Catalyst selection : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances yield in heterocyclic coupling reactions .

- Temperature control : Maintaining 70–80°C during coupling steps minimizes side reactions .

- Solvent choice : Ethers (THF, diethyl ether) are ideal for Grignard reactions, while polar aprotic solvents (DMF) aid in cyclization .

Q. How can researchers confirm the purity and structural identity of this compound?

A multi-technique approach is critical:

- Chromatography : TLC (silica gel, mobile phase: ACN:MeOH 1:1) monitors reaction progress .

- Spectroscopy :

- Mass spectrometry : ESI-MS or FABMS confirms molecular ion peaks (e.g., m/z 226.7 for C₁₀H₈ClNOS⁺) .

Advanced Research Questions

Q. How can computational tools like AutoDock and Multiwfn enhance the study of this compound?

- Docking studies : Use AutoDock4 to model interactions with biological targets (e.g., enzymes, receptors). Flexible side-chain refinement improves accuracy for thiazole binding pockets .

- Wavefunction analysis : Multiwfn calculates electrostatic potential surfaces to predict reactive sites (e.g., nucleophilic methanol group) and charge distribution .

- Example : In SARS-CoV-2 nsp1 studies, similar thiazole derivatives showed binding via hydrophobic interactions with resolution <1.5 Å .

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

- Dose-response assays : Repeat activity tests (e.g., antimicrobial IC₅₀) across multiple cell lines to isolate concentration-dependent effects.

- Metabolic stability : Use LC-MS to track metabolite formation (e.g., oxidation of methanol to carboxylic acid) that may alter activity .

- Structural analogs : Compare with derivatives like (2-(4-chlorophenyl)thiazol-4-yl)methanol to differentiate substituent effects .

Q. How is X-ray crystallography applied to determine the solid-state structure of this compound?

- Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals.

- Refinement : SHELXL refines atomic coordinates, with emphasis on thiazole ring planarity and Cl···H hydrogen bonding .

- Case study : A related compound (8AZ9 PDB entry) resolved the thiazole-Cl-phenyl dihedral angle to 12.3°, critical for conformational analysis .

Key Considerations for Researchers

- Contradictory data : Address discrepancies in biological assays by standardizing protocols (e.g., ATP levels for cytotoxicity) .

- Advanced modeling : Combine docking (AutoDock) and DFT (Multiwfn) to predict reactivity and toxicity .

- Synthetic scalability : Optimize catalyst loading (≤10 wt%) and solvent recycling for green chemistry compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.